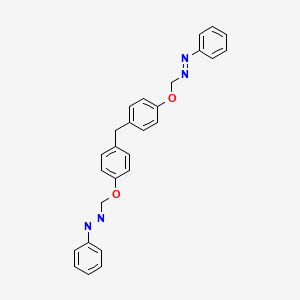
3H-Pyrazol-3-one, 4,4'-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)azo))bis(2,4-dihydro-5-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and diazenediyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolone core, followed by the introduction of the diazenediyl linkages and the methoxyphenylmethylene groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s diazenediyl linkages and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar pyrazolone cores but different substituents.
Diazenediyl compounds: Molecules containing diazenediyl linkages with varying aromatic groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
3H-Pyrazol-3-one, 4,4’-(((4-methoxyphenyl)methylene)bis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(2,4-dihydro-5-methyl-2-phenyl- is unique due to its combination of pyrazolone, diazenediyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
72906-47-9 |
|---|---|
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
phenyl-[[4-[[4-(phenyldiazenylmethoxy)phenyl]methyl]phenoxy]methyl]diazene |
InChI |
InChI=1S/C27H24N4O2/c1-3-7-24(8-4-1)30-28-20-32-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)33-21-29-31-25-9-5-2-6-10-25/h1-18H,19-21H2 |
InChI Key |
QOUBANMJCCXMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NCOC2=CC=C(C=C2)CC3=CC=C(C=C3)OCN=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


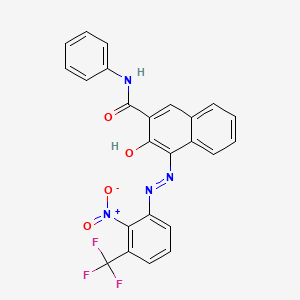
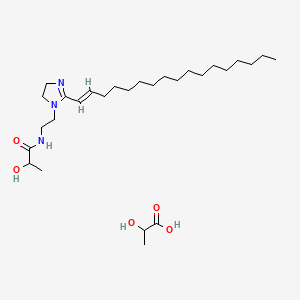

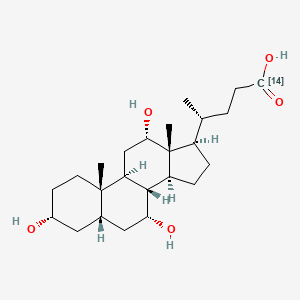
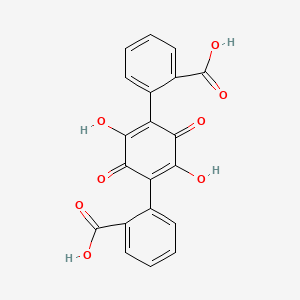

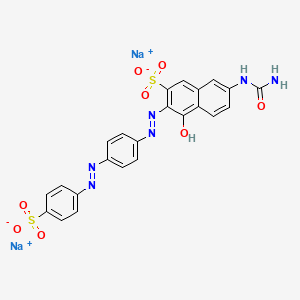


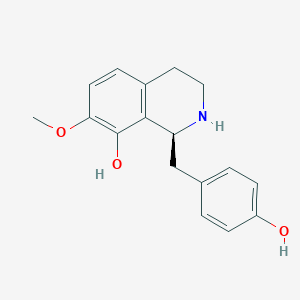

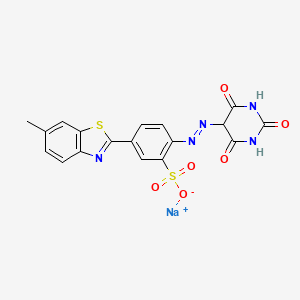
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
